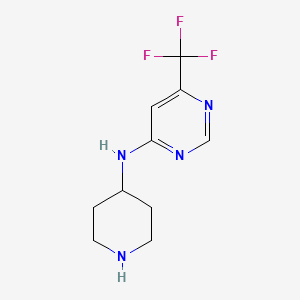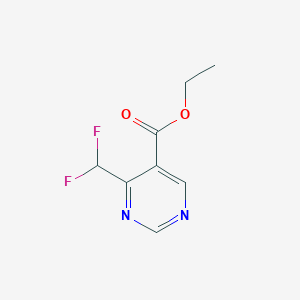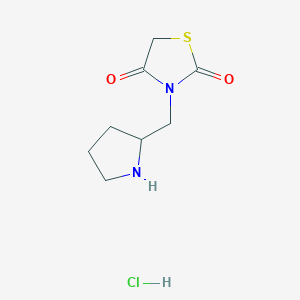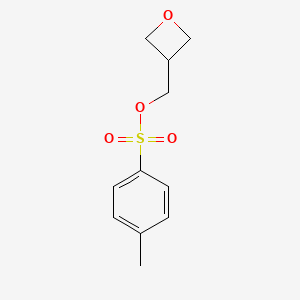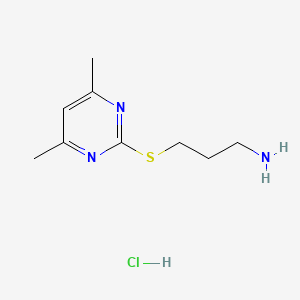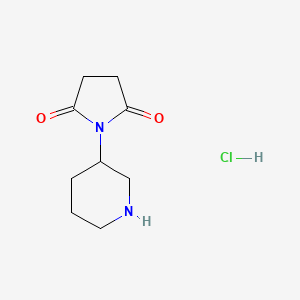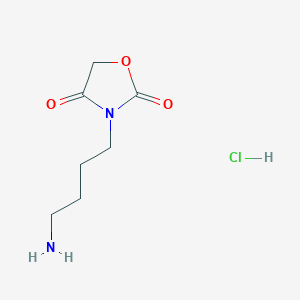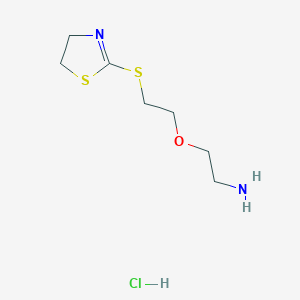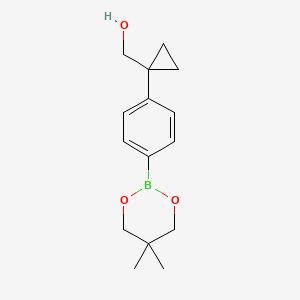
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol
Descripción general
Descripción
The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline and 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol are similar to the requested compound. They contain a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group attached to a phenyl ring .
Synthesis Analysis
Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate. Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another possible reaction .
Molecular Structure Analysis
The molecular weight of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is 241.1 . The molecular weight of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is 357.25300 .
Physical And Chemical Properties Analysis
The boiling point of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is 409.2°C at 760 mmHg, and its melting point is 123°C .
Aplicaciones Científicas De Investigación
Mass Spectrometry in Characterization
Mass spectrometry, particularly atmospheric pressure chemical ionization multi-stage mass spectrometry, has been utilized to study the behavior of compounds related to cyclopropane amino acids. This technique helps in characterizing stereoisomers by specific fragmentation pathways, aiding in understanding the structure and behavior of complex molecules including those similar to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Bidentate Chelation-Controlled Synthesis
Research on chiral auxiliaries for asymmetric synthesis has shown the potential of compounds like "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" in bidentate chelation-controlled alkylation. This method provides a route to synthesize α-hydroxy esters with high stereoselectivity, indicating its importance in organic synthesis and potential pharmaceutical applications (Jung, Ho, & Kim, 2000).
Chemical Structure and Fluorescent Properties
The reaction of cyclic phosphonate esters with specific reagents can lead to unexpected products, offering insights into bond cleavages and formations. Studies on compounds structurally similar to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" have revealed interesting structural and fluorescent properties, contributing to our understanding of chemical reactivity and potential applications in material science (Cao et al., 2013).
Antitubercular Activities
The synthesis and optimization of compounds featuring cyclopropyl methanols have led to the identification of molecules with significant antitubercular activity. Such studies underscore the potential of complex organic molecules, akin to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol," in contributing to the development of new therapeutic agents (Bisht et al., 2010).
Crystal Structure and DFT Studies
Crystallographic and density functional theory (DFT) studies on boric acid ester intermediates have provided valuable information on molecular structures, electrostatic potential, and physicochemical properties. Such research can illuminate the structural nuances of similar compounds, facilitating the design of new materials with desired properties (Huang et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
[1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)10-18-16(19-11-14)13-5-3-12(4-6-13)15(9-17)7-8-15/h3-6,17H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHLTHDWGBWRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3(CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



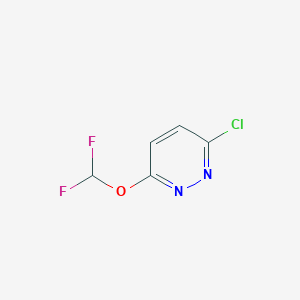
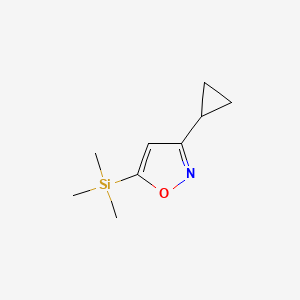
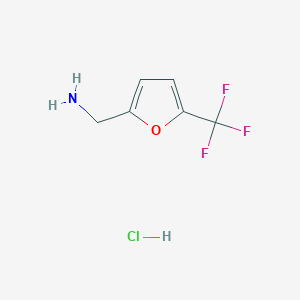
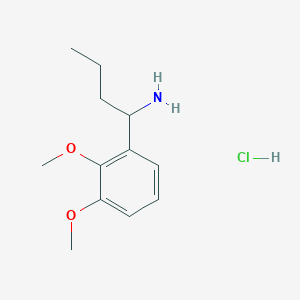
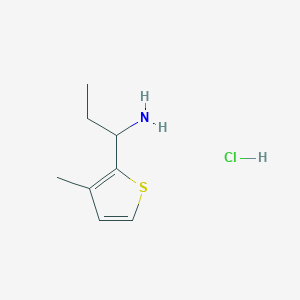
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)
